molecular formula C25H22OSn B11942554 Stannane, (4-methoxyphenyl)triphenyl- CAS No. 57880-01-0

Stannane, (4-methoxyphenyl)triphenyl-

Cat. No.: B11942554
CAS No.: 57880-01-0
M. Wt: 457.1 g/mol
InChI Key: KPWOASZVXFILCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, (4-methoxyphenyl)triphenyl- is an organotin compound with the molecular formula C25H22OSn It is a derivative of stannane, where one of the hydrogen atoms is replaced by a (4-methoxyphenyl)triphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (4-methoxyphenyl)triphenyl- typically involves the reaction of triphenyltin chloride with 4-methoxyphenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Stannane, (4-methoxyphenyl)triphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Stannane, (4-methoxyphenyl)triphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields stannic oxide derivatives, while reduction yields stannane derivatives .

Scientific Research Applications

Stannane, (4-methoxyphenyl)triphenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Stannane, (4-methoxyphenyl)triphenyl- involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, (4-methoxyphenyl)triphenyl- is unique due to its specific (4-methoxyphenyl)triphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

57880-01-0

Molecular Formula

C25H22OSn

Molecular Weight

457.1 g/mol

IUPAC Name

(4-methoxyphenyl)-triphenylstannane

InChI

InChI=1S/C7H7O.3C6H5.Sn/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h3-6H,1H3;3*1-5H;

InChI Key

KPWOASZVXFILCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.